molecular formula C21H25NO B1614028 2,6-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-08-1

2,6-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No. B1614028
M. Wt: 307.4 g/mol
InChI Key: HZRLBOBNPFLPQO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C21H25NO . It is a special chemical offered by various providers .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4’-piperidinomethyl benzophenone contains a total of 50 bonds. These include 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Scientific Research Applications

1. Soluble Polyimides Based on Diaminobenzoic Acid Alkylester

  • Application Summary: This research focused on the synthesis and characterization of a novel series of soluble polyimides, based on diamino-benzoic acid alkylester (DBAE) having long-chain alkyl groups with 8–14 carbon atoms .
  • Methods of Application: The polyimides were obtained from 3,30,4,40-benzophenonetetracarboxylic dianhydride (BTDA) and DBAE-8–14, and copolyimides based on BTDA, DBAE-8–14, and 4,40-diaminodiphenylether (DDE) were insoluble in polar solvents such as N-methyl-2-pyrrolidone (NMP) .
  • Results or Outcomes: These polyimides and copolyimides based on DBAE were soluble in various polar solvents and exhibited good thermal stability in air and under nitrogen .

2. Synthesis of Poly (diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s

  • Application Summary: In this study, a hydrophobic monomer, 2,2,6,6-tetramethyl-4-piperidyl methacrylate (TMPM), was copolymerized with DEAEMA, and the segmental motion of synthesized polymers at different pH and temperature values was investigated .
  • Methods of Application: The TMPM moieties in DEA-TMPMs were subsequently oxidized with hydrogen peroxide to obtain poly (2- (diethylamino)ethyl methacrylate- co -2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate), DEA-TMPs, having nitroxide radicals on the polymer chains .
  • Results or Outcomes: The results showed that at low pH, the rotational mobility of nitroxide radicals was reduced as EPR spectra mostly consisted of slow-motion component .

3. Kinetics of Organic Volatile Desorption from Cellulose-Based Materials

  • Application Summary: This research investigates the mathematical description of the release of volatile organic compounds (VOCs) from cellulose-based porous materials, particularly paper, extensively used in food packaging . The study demonstrates that the desorption of VOCs from paper can be effectively modeled using pseudo-first-order kinetics, which captures variations across different substances and environmental conditions .
  • Methods of Application: The DMSO desorption processes at 333 and 363 K and 10% RH were monitored for 25.6 and 8.4 h, respectively . The desorption rates, as defined by eq 7, increase with temperature .
  • Results or Outcomes: The corresponding values of the sorption constant were found to be k = 2.73 × 10−3 s−1 at 333 K and k = 1.83 × 10−3 s−1 at 363 K .

4. Synthesis of Poly (diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s

  • Application Summary: This study synthesized poly (2- (diethylamino)ethyl methacrylate- co -2,2,6,6-tetramethyl-4-piperidyl methacrylate)s, DEA-TMPMs . The TMPM moieties in DEA-TMPMs were subsequently oxidized with hydrogen peroxide to obtain poly (2- (diethylamino)ethyl methacrylate- co -2,2,6,6-tetramethylpiperidine-1-oxyl methacrylate), DEA-TMPs, having nitroxide radicals on the polymer chains .
  • Methods of Application: DEA-TMPMs were characterized by nuclear magnetic resonance spectroscopy, gel permeation chromatography, differential scanning calorimetry and thermogravimetry techniques, whereas DEA-TMPs were analyzed by Fourier transform infrared spectroscopy, cyclic voltammetry, and electron paramagnetic resonance (EPR) spectroscopy .
  • Results or Outcomes: The results showed that at low pH, the rotational mobility of nitroxide radicals was reduced as EPR spectra mostly consisted of slow-motion component .

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRLBOBNPFLPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642695
Record name (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-piperidinomethyl benzophenone

CAS RN

898775-08-1
Record name (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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